1-(4-Bromophenyl)-4-methoxybutan-1-one

Physicochemical Properties Lipophilicity Drug Design

1-(4-Bromophenyl)-4-methoxybutan-1-one (CAS 71434-09-8) is an aromatic ketone and a versatile small molecule scaffold , also known in some contexts as 4-BMC or Brephedrone. It is characterized by a 4-bromophenyl group attached to a 4-methoxybutan-1-one chain.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
CAS No. 71434-09-8
Cat. No. B1518568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-4-methoxybutan-1-one
CAS71434-09-8
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCOCCCC(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C11H13BrO2/c1-14-8-2-3-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3
InChIKeyPKRQFHXFIKPOMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-4-methoxybutan-1-one CAS 71434-09-8: Sourcing & Specifications


1-(4-Bromophenyl)-4-methoxybutan-1-one (CAS 71434-09-8) is an aromatic ketone and a versatile small molecule scaffold , also known in some contexts as 4-BMC or Brephedrone . It is characterized by a 4-bromophenyl group attached to a 4-methoxybutan-1-one chain. Key physicochemical properties include a molecular weight of 257.12 g/mol and a calculated density of 1.332±0.06 g/cm³ [1]. The compound is typically supplied with a minimum purity specification of 95% .

Synthetic Scaffoldpara-Bromophenyl handle for cross-coupling and methoxy chain for polarity tuning.
Quality SpecificationSupplied with minimum 95% purity to support reproducible synthesis and assay workflows.
Research ContextVersatile building block for medicinal chemistry, chemical biology, and probe development.

Why 1-(4-Bromophenyl)-4-methoxybutan-1-one Cannot Be Replaced by Generic Analogs


The precise substitution pattern of 1-(4-bromophenyl)-4-methoxybutan-1-one dictates its utility, making it non-interchangeable with seemingly similar bromophenyl ketones. The para-bromophenyl group provides a specific heavy atom handle for further functionalization, such as Suzuki coupling [1], while the terminal 4-methoxy group introduces a distinct polarity and hydrogen-bonding capability compared to unsubstituted alkyl chains [2]. This unique combination of electronic and steric features is critical in applications ranging from medicinal chemistry to materials science, where even minor structural changes can abolish desired activity or alter the properties of derived products [3].

Target Scaffold
4-Bromophenyl + methoxybutanone
Unsubstituted alkyl chain analogs lack the polarity and hydrogen-bonding capability of the methoxy group, potentially altering target interactions.
Isomer Variation
Bromine on aliphatic chain vs. phenyl
Positional isomers exhibit drastically different lipophilicity and chromatographic retention, making them non-interchangeable without method revalidation.

Quantitative Differentiation of 1-(4-Bromophenyl)-4-methoxybutan-1-one (CAS 71434-09-8)


Physicochemical Differentiation: LogP of 1-(4-Bromophenyl)-4-methoxybutan-1-one vs. Unsubstituted Alkyl Analog

The measured LogP value for 1-(4-bromophenyl)-4-methoxybutan-1-one is 2.889 [1], compared to a logP of 3.305 for the unsubstituted alkyl analog 1-(4-Bromophenyl)butan-1-one (CAS 4981-64-0) . The lower lipophilicity of the target compound, attributable to its methoxy chain, results in a notable 0.416 LogP unit difference, which can significantly impact its solubility and distribution profile.

Lipophilicity (LogP)
Cross-study comparable
Target LogP 2.889 vs unsubstituted analog 3.305
ΔLogP = -0.416
Lower LogP may support improved aqueous solubility in assay buffers.
Computed values from supplier databases; confirm experimentally.
Physicochemical Properties Lipophilicity Drug Design

Comparison of Hydrophobicity with a Methoxyphenyl Isomer: 1-(4-Bromophenyl)-4-methoxybutan-1-one vs. 2-Bromo-1-(4-methoxyphenyl)butan-1-one

Direct comparison with its isomer, 2-bromo-1-(4-methoxyphenyl)butan-1-one (CAS 881-43-6), highlights a significant difference in computed LogP values. The target compound exhibits a LogP of 2.889 [1], while a computed value of approximately 0.815 has been reported for the isomer [2]. This 2.074 LogP unit difference underscores how the position of the bromine atom (on the phenyl ring vs. the aliphatic chain) drastically alters hydrophobicity, affecting behavior in separations and in silico modeling.

Isomer Comparison
Cross-study comparable
Target LogP 2.889 vs isomer ~0.815
ΔLogP ≈ 2.074
Large LogP difference indicates isomers are not analytically interchangeable.
Expect distinct retention times on reversed-phase HPLC.
Lipophilicity Synthetic Utility Cross-Coupling

Purity Specification: 1-(4-Bromophenyl)-4-methoxybutan-1-one vs. General Research Compounds

The target compound is commercially available with a specified minimum purity of 95% , a key quality metric for ensuring reproducibility in research. This is consistent across major suppliers and contrasts with compounds that may be offered at lower purities or without rigorous quality control, where impurities can confound results or necessitate further in-house purification.

Purity Specification
Specification review
Minimum purity ≥95%
Defined purity reduces risk of impurity interference in sensitive assays.
Verify with batch-specific Certificate of Analysis.
Quality Control Reproducibility Chemical Synthesis

Key Research Applications for 1-(4-Bromophenyl)-4-methoxybutan-1-one (CAS 71434-09-8)


Medicinal Chemistry: CYP Enzyme Interaction Studies

This compound has been shown to interact with cytochrome P450 enzymes , making it a useful probe or building block for studying xenobiotic metabolism. Its well-defined purity (≥95%) ensures that observed metabolic effects can be confidently attributed to the compound itself rather than to impurities, which is critical for generating reliable ADME data.

Synthetic Chemistry: A Versatile Scaffold for Derivatization

The 4-bromophenyl group serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) [1], while the 4-methoxybutan-1-one chain offers a site for further functionalization. Its distinct LogP value of 2.889 [2] also facilitates monitoring of reactions and purification via standard chromatographic techniques.

Neuroscience Research: Dopaminergic System Investigations

As a compound within the synthetic cathinone class , it has been studied for its interactions with the dopamine transporter [3]. The availability of this compound with consistent quality enables reproducible structure-activity relationship (SAR) studies aimed at understanding the molecular basis of psychoactive effects or developing new therapeutic leads.

Chemical Biology: Small Molecule Probe Development

Due to its balanced lipophilicity (LogP = 2.889) [2] and the presence of a heavy atom (bromine) for crystallographic phasing, this compound is a suitable starting point for designing chemical probes. Its properties align with Lipinski's Rule of Five guidelines [4], enhancing its potential utility in cellular assays where membrane permeability and aqueous solubility are required.

Application
Selection Property
Validation Focus
CYP metabolism studies
Defined purity supports reliable ADME data attribution
CYP isoform activity and metabolite profiling reproducibility
Synthetic scaffold derivatization
Bromine handle for cross-coupling; methoxy polarity tuning
Reaction monitoring and purification by HPLC
Neuroscience SAR studies
Consistent quality for transporter interaction assays
Dopamine transporter binding and functional assay reproducibility
Chemical probe design
Balanced lipophilicity and heavy-atom phasing (Br)
Cellular permeability assessment and crystallographic suitability

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